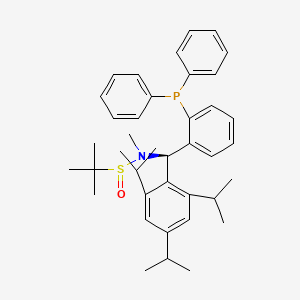
Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a benzamido group, an ethoxyethoxy group, and a phenyl group attached to a propanoic acid backbone. Its unique structure allows it to participate in diverse chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The reaction conditions often include the use of chiral catalysts and specific temperature and pH controls to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and downstream signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S)-3-Benzamido-2-(1-methoxyethoxy)-3-phenylpropanoic acid
- (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-(4-methylphenyl)propanoic acid
Uniqueness
(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H23NO5 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
3-benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H23NO5/c1-3-25-14(2)26-18(20(23)24)17(15-10-6-4-7-11-15)21-19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
OKSZFAMAFLHYNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.2.0]octane-7-sulfonyl chloride](/img/structure/B15327730.png)

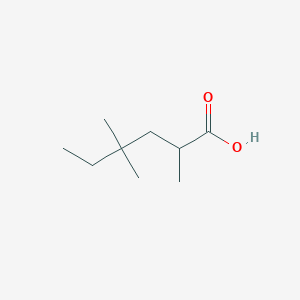
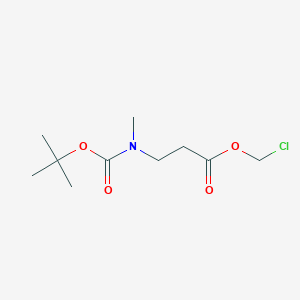
![4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline](/img/structure/B15327748.png)
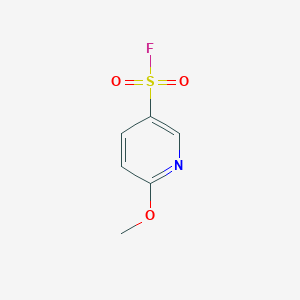
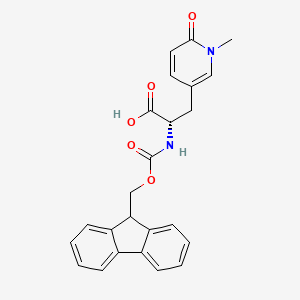

![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)

![2-Butanone, 4-[(4-chlorophenyl)thio]-](/img/structure/B15327790.png)

